4-CHLORO-3,3-DIMETHYLINDOLINE
Description
4-Chloro-3,3-dimethylindoline is a heterocyclic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring). The chlorine atom is substituted at the 4-position of the benzene ring, while two methyl groups occupy the 3-positions of the pyrrolidine-like ring. This compound is primarily utilized in synthetic organic chemistry as an intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals . Notably, its hydrochloride salt (CAS: 161013-20-3) was listed as a discontinued product by CymitQuimica, suggesting challenges in commercial production or application-specific limitations .
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
4-chloro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H12ClN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 |
InChI Key |
LMZKHSQQRCFDCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C(=CC=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,3-DIMETHYLINDOLINE can be achieved through several methods:
Starting from Indole: The indole nucleus can be chlorinated at the 4th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride. Subsequent alkylation with methylating agents like methyl iodide or dimethyl sulfate introduces the methyl groups at the 3rd position.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 4-chloroaniline and 3,3-dimethylbutan-2-one, under acidic or basic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and alkylation reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3,3-DIMETHYLINDOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
4-CHLORO-3,3-DIMETHYLINDOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-3,3-DIMETHYLINDOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs: Indoline Derivatives
(a) 2-Phenyl-3,3-Dimethylindoline
- Structure : Similar indoline backbone but with a phenyl group at position 2 instead of chlorine at position 3.
- Physical Properties :
- Reactivity : Reacts with methyl iodide to form trimethylated derivatives, highlighting the influence of substituents on reactivity .
(b) 3,3-Dimethylindolenine
- Structure : An indolenine (unsaturated indoline analog) with methyl groups at the 3-positions.
- Reactivity : Forms diacetylated and benzoylated derivatives under specific conditions, demonstrating the versatility of the indoline core in functionalization .
- Comparison : The unsaturated indolenine core increases electrophilicity compared to saturated indolines like 4-chloro-3,3-dimethylindoline.
Chloro-Substituted Heterocycles
(a) 3-Chloro-N-Phenyl-Phthalimide
- Structure : Phthalimide core with chlorine at position 3 and an N-phenyl group.
- Applications: Key monomer for polyimide synthesis, requiring high purity for polymer applications .
- Comparison : The phthalimide ring system introduces greater rigidity and thermal stability compared to indoline derivatives. The chlorine position (3 vs. 4) may influence electronic properties and polymerization efficiency.
(b) 4-Chloro-3'-((2-Methyl-3-Oxo-2,3-Dihydrobenzo[d]Isothiazol-6-Yloxy)Methyl)Biphenyl-3-Carboxylic Acid
- Structure : A biphenyl-carboxylic acid derivative with chloro and isothiazolone substituents.
- Comparison: The carboxylic acid group and extended biphenyl system enhance polarity and biological target interaction, contrasting with the non-polar indoline scaffold.
Chloro-Substituted Phenolic Compounds
(a) 4-Chloro-3,5-Dimethylphenol (PCMX)
- Structure: Phenol core with chlorine at position 4 and methyl groups at 3 and 4.
- Properties :
- Applications : Widely used as an antimicrobial agent in consumer products.
- Comparison: The phenolic hydroxyl group introduces acidity and hydrogen-bonding capacity, absent in this compound.
(b) 4-Chloro-3-Methylphenol
- Structure: Simpler phenol derivative with chlorine at position 4 and a methyl group at 3.
- Properties : CAS 59-50-7; used in disinfectants and preservatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
